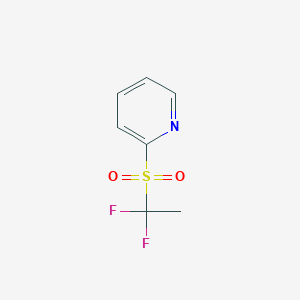

2-(1,1-Difluoroethylsulfonyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “2-(1,1-Difluoroethylsulfonyl)pyridine” were not found, there are general methods for synthesizing fluorinated pyridines . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Metal-Free Cycloaddition Reactions

A study highlighted the use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free [2+2] cycloaddition reaction of alkynes. This process allows for the room temperature synthesis of substituted cyclobutenes, showcasing the potential of derivatives of 2-(1,1-Difluoroethylsulfonyl)pyridine in facilitating uncatalyzed reactions that require neither irradiation nor heating (Alcaide et al., 2015).

Ligand Synthesis for Asymmetric Catalysis

Research has been conducted on the synthesis of electron-rich 2-substituted-6-(phenylsulfonyl)pyridines. These compounds serve as precursors for the creation of air-stable, tunable, P-chiral pyridyl-dihydrobenzooxaphosphole ligands, which have shown effectiveness in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes with good enantioselectivities (Qu et al., 2014).

Material Science

- Membrane Development for Fuel Cells: A study on polysulfone-based membranes with pyridine side chains crosslinked by imidazole groups for high-temperature polymer electrolyte fuel cells indicated the potential of pyridine derivatives in enhancing the stability and performance of fuel cell membranes. These membranes show promise due to their stability and conductive properties at elevated temperatures (Hink et al., 2015).

Environmental Applications

- Groundwater Remediation: Research into the heat-activated persulfate oxidation of contaminants suggests the potential for pyridine-based compounds in environmental cleanup processes. Although not directly mentioning 2-(1,1-Difluoroethylsulfonyl)pyridine, this research contextually supports the exploration of pyridine derivatives for environmental remediation purposes (Park et al., 2016).

Organic Synthesis

- Novel Reagents for Olefination: Difluoromethyl 2-pyridyl sulfone has been identified as an efficient reagent for the gem-difluoroolefination of aldehydes and ketones. This discovery opens new avenues for the synthesis of difluorinated compounds, underlining the versatility of 2-(1,1-Difluoroethylsulfonyl)pyridine derivatives in organic synthesis (Zhao et al., 2010).

Zukünftige Richtungen

Eigenschaften

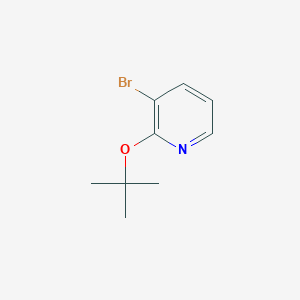

IUPAC Name |

2-(1,1-difluoroethylsulfonyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-7(8,9)13(11,12)6-4-2-3-5-10-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYBDKYUNZWQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)(F)S(=O)(=O)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Difluoroethanesulfonyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2795693.png)

![3-(1H-indol-3-yl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2795694.png)

![N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795702.png)

![2-Methyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795707.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)

![2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2795712.png)